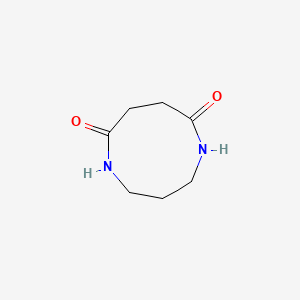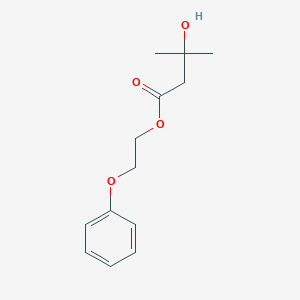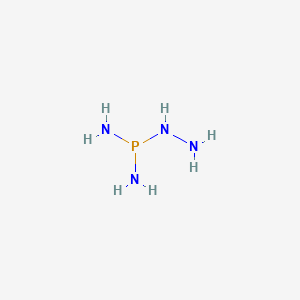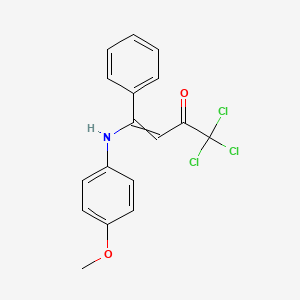![molecular formula C12H10N4O2 B14608715 5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole CAS No. 60838-11-1](/img/structure/B14608715.png)
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a furan ring substituted with a 4-methoxyphenyl group and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole can be achieved through a multi-step process. One common method involves the initial formation of the furan ring followed by the introduction of the tetrazole moiety. The reaction typically starts with the condensation of 4-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[5-(4-methoxyphenyl)furan-2-yl]nicotinonitrile: Another furan derivative with similar structural features but different functional groups.
4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one: Contains an indole moiety instead of a tetrazole ring.
Uniqueness
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole is unique due to the presence of both a furan and a tetrazole ring, which imparts distinct chemical and biological properties. Its combination of aromaticity and heterocyclic nature makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
60838-11-1 |
|---|---|
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole |
InChI |
InChI=1S/C12H10N4O2/c1-17-9-4-2-8(3-5-9)10-6-7-11(18-10)12-13-15-16-14-12/h2-7H,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
OHWGPLJXXOHQBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)



![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)


![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)





